molecular formula C14H14Cl2N2O4S2 B12210994 N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12210994
M. Wt: 409.3 g/mol
InChI Key: OGIDRBSEXLGHBH-UHFFFAOYSA-N
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Description

N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido group, a 3,4-dichlorophenyl substituent, and a 2-methoxyacetamide moiety. The compound’s structure combines electron-withdrawing chlorine atoms and a sulfone group, which may enhance its stability and binding affinity in biological systems.

Properties

Molecular Formula

C14H14Cl2N2O4S2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[3-(3,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C14H14Cl2N2O4S2/c1-22-5-13(19)17-14-18(8-2-3-9(15)10(16)4-8)11-6-24(20,21)7-12(11)23-14/h2-4,11-12H,5-7H2,1H3

InChI Key

OGIDRBSEXLGHBH-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via a substitution reaction, followed by the addition of the methoxyacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thioethers.

    Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and thiazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties.

Compound Name Key Structural Features Key Findings Reference
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl group, thiazole ring, acetamide chain. - Twisted dichlorophenyl-thiazole dihedral angle (61.8°).
- Forms hydrogen-bonded dimers (N–H⋯N).
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Trichloroethyl group, thiadiazole ring, acetamide chain. - Intermediate in thiadiazole-triazine synthesis.
- Co-crystallizes with thioacetamide derivatives.
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-...-ylidene]acetamide Dimethoxyphenyl group, tetrahydrothieno[3,4-d][1,3]thiazole core. - Substitution of dichlorophenyl with dimethoxyphenyl alters electron density.
2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Acetamides Thiazolidinedione ring, methoxyphenoxy group, acetamide chain. - Hypoglycemic activity in mice.
- Synthesized via DMF-mediated coupling.

Key Comparisons

Substituent Effects Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorophenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl group in its analogue . Trichloroethyl vs. Methoxyacetamide: The trichloroethyl group in introduces steric bulk and higher halogen content, which may improve metabolic stability but reduce solubility compared to the methoxyacetamide group in the target compound.

Core Ring Systems Tetrahydrothieno[3,4-d][1,3]thiazole vs. Simpler thiazole () or thiadiazole () cores lack this constraint, possibly reducing selectivity.

Synthetic Routes

  • The target compound’s synthesis likely involves multi-step heterocyclization and oxidation, akin to methods in , where sulfuric acid or DMF mediates ring closure. In contrast, acetamide derivatives in and use carbodiimide coupling or thiazolidinedione condensation.

Biological Activity

  • While direct activity data for the target compound are absent, structural analogues exhibit diverse pharmacological profiles. For example, thiazolidinedione derivatives () show hypoglycemic effects, whereas thiadiazole-triazine intermediates () may target nucleic acid synthesis.

Physicochemical Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-Thiazolyl Acetamide Thiadiazole-Triazine Intermediate
Molecular Weight ~450-500 g/mol (estimated) 287.16 g/mol 383.69 g/mol
Key Functional Groups Dichlorophenyl, sulfone, methoxyacetamide Dichlorophenyl, thiazole, acetamide Trichloroethyl, thiadiazole, acetamide
Hydrogen Bonding Sulfone (O acceptors), acetamide (N–H/O donors) Thiazole (N acceptors), acetamide (N–H donors) Thiadiazole (N/S acceptors), acetamide (N–H donors)
Lipophilicity (LogP) High (dichlorophenyl, sulfone) Moderate (dichlorophenyl) High (trichloroethyl, thiadiazole)

Research Implications

  • Pharmacological Potential: The target compound’s sulfone and dichlorophenyl groups suggest utility in designing protease inhibitors or kinase modulators, leveraging its hydrogen-bonding and hydrophobic interactions.
  • Synthetic Optimization : Lessons from indicate that co-crystallization strategies could improve yield and purity during heterocyclization.
  • Toxicity Considerations : High halogen content (e.g., trichloroethyl in ) correlates with metabolic liabilities; the target compound’s dichlorophenyl group may require evaluation for off-target effects.

Biological Activity

N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound with potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thieno[3,4-d][1,3]thiazole core with substituents that may influence its biological properties. The presence of the dichlorophenyl group and the methoxyacetamide moiety are particularly noteworthy for their potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
Compound AMCF-715.9Apoptosis induction
Compound BT47D8.7Cell cycle arrest
N-[(2E)...]MDA-MB-231TBDTBD

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, steroid sulfatase (STS) inhibitors have shown promise in reducing estrogen-dependent tumor growth. Molecular docking studies suggest that this compound could interact effectively with STS due to its structural features.

Case Studies

A comparative study involving various thiazole derivatives demonstrated that modifications to the core structure could enhance biological activity. The study employed computational methods to predict binding affinities and interactions with target proteins.

Case Study: Thiazole Derivatives as STS Inhibitors

  • Objective : To evaluate the inhibitory effects of synthesized thiazole derivatives on STS.
  • Findings : Compounds demonstrated varying degrees of inhibition with IC50 values ranging from 0.18 μM to higher concentrations depending on structural modifications.
  • : The study supports the potential of thiazole-based compounds in targeting STS for cancer therapy.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Enzyme Inhibition : Blocking enzymes critical for tumor growth and survival.
  • Cell Cycle Disruption : Preventing cancer cells from progressing through their normal cycle.

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